molecular formula C6H6F3NO2S B11892510 Thiophen-2-amine 2,2,2-trifluoroacetate

Thiophen-2-amine 2,2,2-trifluoroacetate

Cat. No.: B11892510
M. Wt: 213.18 g/mol
InChI Key: TXFZSHRIPYEMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-2-amine 2,2,2-trifluoroacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, specifically, is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophen-2-amine 2,2,2-trifluoroacetate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, Lawesson’s reagent for sulfur-transferring, and various catalysts for facilitating the reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Gewald reaction produces aminothiophene derivatives, while other reactions may yield different substituted thiophene compounds .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which are used in dental anesthetics . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Thiophen-2-amine 2,2,2-trifluoroacetate can be compared with other thiophene derivatives, such as suprofen and articaine . While all these compounds share the thiophene ring structure, their unique substituents and functional groups give them distinct properties and applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.

Properties

Molecular Formula

C6H6F3NO2S

Molecular Weight

213.18 g/mol

IUPAC Name

thiophen-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H5NS.C2HF3O2/c5-4-2-1-3-6-4;3-2(4,5)1(6)7/h1-3H,5H2;(H,6,7)

InChI Key

TXFZSHRIPYEMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.